Ethyl 3-(3-fluorophenyl)propanoate
Overview
Description
Ethyl 3-(3-fluorophenyl)propanoate is a chemical compound with the molecular formula C11H13FO2 . It is a colorless liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(3-fluorophenyl)propanoate consists of an ethyl group (C2H5) attached to a propanoate group (C3H5O2), which is further attached to a 3-fluorophenyl group (C6H4F). The InChI code for this compound is 1S/C11H13FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3-(3-fluorophenyl)propanoate has a molecular weight of 196.22 . It is a colorless liquid at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 251.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Biological Potential of Indole Derivatives
Specific Scientific Field
Pharmaceutical Sciences
Summary of the Application
Indole derivatives, which may include compounds similar to Ethyl 3-(3-fluorophenyl)propanoate, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Methods of Application or Experimental Procedures
The methods of application or experimental procedures for these compounds typically involve synthesizing a variety of indole derivatives and testing their biological activities .
Results or Outcomes
The results reveal that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of Cinacalcet HCl
Specific Scientific Field
Chemistry
Summary of the Application
Ethyl 3-(3-trifluoromethylphenyl) propanoate is used in the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl . Cinacalcet HCl is a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .
Methods of Application or Experimental Procedures
The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
Results or Outcomes
The final active pharmaceutical ingredient (API) was obtained through reductive amination of the intermediate with ®-(+)-1-(1-naphthyl)ethylamine using a catalyst prepared with a very low content of precious metal . The procedure was developed under conventional heating conditions as well as under microwave-assisted conditions .
Biological Potential of Indole Derivatives
Summary of the Application
Compounds similar to Ethyl 3-(3-fluorophenyl)propanoate, such as methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate (77) and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate (78), have been found to possess various biological activities .
Results or Outcomes
From the synthesized compounds, compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate (77) and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate (78) were most active with IC 50 values (0.060 μM and 0.045 μM respectively) .
Ethyl 3-amino-3-(4-fluorophenyl)propanoate Hydrochloride
Summary of the Application
This compound is similar to Ethyl 3-(3-fluorophenyl)propanoate and is used in various chemical reactions .
Methods of Application or Experimental Procedures
The methods of application or experimental procedures for this compound typically involve its use as a reagent in chemical reactions .
Results or Outcomes
The results or outcomes of these reactions depend on the specific reaction conditions and the other reagents used .
Safety And Hazards
The compound is associated with several hazard statements: H227, H315, H319, H335 . These indicate that it is combustible, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
ethyl 3-(3-fluorophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTQCQMIUZVAGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570045 | |
Record name | Ethyl 3-(3-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-fluorophenyl)propanoate | |
CAS RN |
7116-37-2 | |
Record name | Ethyl 3-(3-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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